molecular formula C17H15ClN2O B1668982 Ciclazindol CAS No. 37751-39-6

Ciclazindol

Cat. No.: B1668982
CAS No.: 37751-39-6
M. Wt: 298.8 g/mol
InChI Key: VKQDZNZTPGLGFD-UHFFFAOYSA-N
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Description

Ciclazindol is a tetracyclic compound that was developed in the mid to late 1970s as an antidepressant and anorectic drug. It acts primarily as a norepinephrine reuptake inhibitor and to a lesser extent as a dopamine reuptake inhibitor . Despite its promising pharmacological profile, it was never marketed .

Preparation Methods

The synthesis of ciclazindol involves the formation of a tetracyclic structure with a chlorophenyl group. The specific synthetic routes and reaction conditions are not widely documented in the public domain. it is known that the compound can be synthesized through a series of chemical reactions involving the formation of the pyrimidoindole core .

Chemical Reactions Analysis

Ciclazindol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Ciclazindol is similar to other tetracyclic antidepressants such as mazindol and setazindol. it is unique in its specific reuptake inhibition profile and its additional effects on sodium and potassium channels . Unlike some other tetracyclic compounds, this compound does not affect serotonin reuptake or various receptor systems, making it distinct in its pharmacological actions .

Similar Compounds

Properties

CAS No.

37751-39-6

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

10-(3-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-a]indol-10-ol

InChI

InChI=1S/C17H15ClN2O/c18-13-6-3-5-12(11-13)17(21)14-7-1-2-8-15(14)20-10-4-9-19-16(17)20/h1-3,5-8,11,21H,4,9-10H2

InChI Key

VKQDZNZTPGLGFD-UHFFFAOYSA-N

SMILES

C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O

Canonical SMILES

C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

37647-52-2 (mono-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimidol(1,2-a)indole-10-ol hydrochloride
ciclazindol
Wy 23409

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(m-Chlorophenyl)-2-(3-chloropropylamino)-3H-indol-3-ol hydrochloride (0.742 g.) was dissolved in methanol (10 ml.) containing sodium methoxide (0.27 g.) and left at room temperature for 64 hours. The solution was evaporated to a foam which was triturated with water. The product was isolated as a white powder (546 mg.), m.p. 186°-187°C. Recrystallisation from acetonitrile raised the melting point to 190°-192°C.
Name
3-(m-Chlorophenyl)-2-(3-chloropropylamino)-3H-indol-3-ol hydrochloride
Quantity
0.742 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-3-(m-chlorophenyl)-3H-indol-3-ol hydrochloride (2.3 g) is converted to its oily base then heated under reflux in ethanol (10 ml) with 1,3-dibromopropane (1.55 g) for 20 hours. On cooling the title compound is obtained as its hydrobromide, m.p. 270°-273°C (decomp.).
Name
2-Amino-3-(m-chlorophenyl)-3H-indol-3-ol hydrochloride
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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